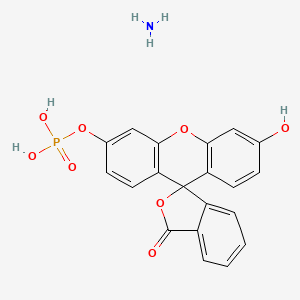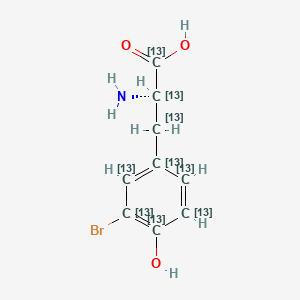
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid is a complex organic compound characterized by its unique isotopic labeling with carbon-13
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Bromination: Introduction of the bromine atom into the aromatic ring.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
Isotopic Labeling: Incorporation of carbon-13 isotopes into the aromatic ring and the propanoic acid side chain.
Amination: Introduction of the amino group at the alpha position of the propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
化学反应分析
Types of Reactions
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as amines or ethers.
科学研究应用
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid: Similar structure but without isotopic labeling.
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the bromine atom.
(2S)-2-amino-3-(3-bromo-4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
The uniqueness of (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid lies in its isotopic labeling, which allows for detailed studies using advanced spectroscopic techniques. This labeling provides valuable insights into molecular interactions and dynamics that are not possible with non-labeled compounds.
属性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
269.02 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI 键 |
HGWOSUKIFQMEIF-HHPYNZCYSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)N)Br)O |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


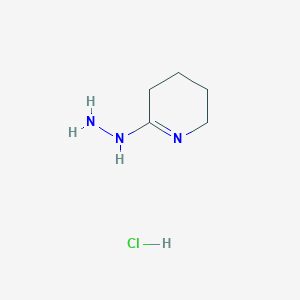
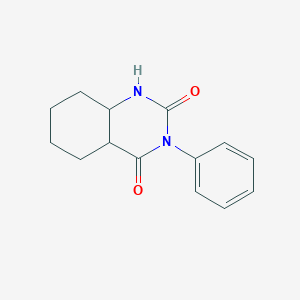
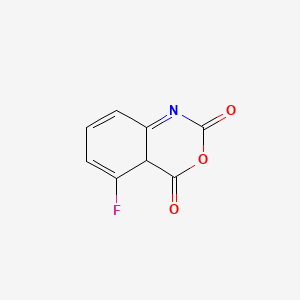
![pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B15135049.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)
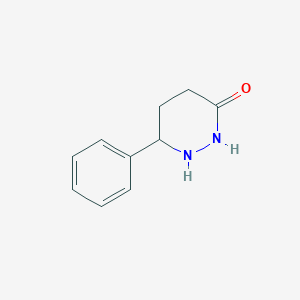
![Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135063.png)
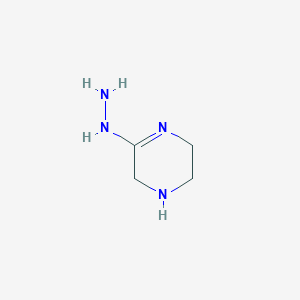
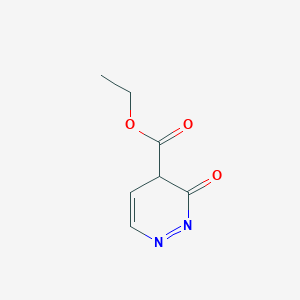
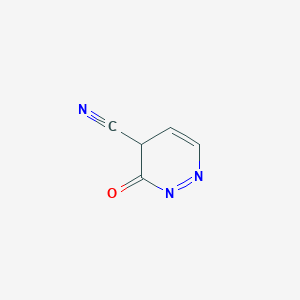
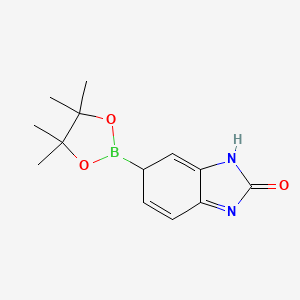
![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)

